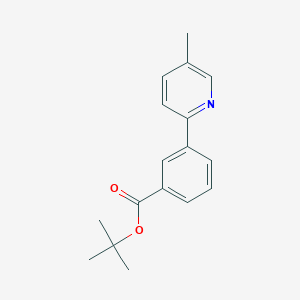

Tert-butyl 3-(5-methylpyridin-2-YL)benzoate

Description

Tert-butyl 3-(5-methylpyridin-2-yl)benzoate is a benzoate ester derivative featuring a pyridine ring substituted with a methyl group at the 5-position and a tert-butyl ester group at the 3-position of the benzoate moiety. Its molecular formula is C₁₇H₁₉NO₂, with a molecular weight of 269.34 g/mol, and it is registered under CAS number 2068725-13-1 . This compound is commonly utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its stability and modularity for further functionalization.

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

tert-butyl 3-(5-methylpyridin-2-yl)benzoate |

InChI |

InChI=1S/C17H19NO2/c1-12-8-9-15(18-11-12)13-6-5-7-14(10-13)16(19)20-17(2,3)4/h5-11H,1-4H3 |

InChI Key |

FRLGIOKZVFQKLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC(=CC=C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-methylpyridin-2-YL)benzoate typically involves the esterification of 3-(5-methylpyridin-2-yl)benzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(5-methylpyridin-2-YL)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Oxidation: Formation of 3-(5-methylpyridin-2-yl)benzoic acid.

Reduction: Formation of 3-(5-methylpyridin-2-yl)benzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

Research indicates that tert-butyl 3-(5-methylpyridin-2-YL)benzoate may exhibit biological activities beneficial for drug development. Preliminary studies suggest potential anti-inflammatory and anticancer properties, although further investigation is necessary to fully understand its mechanisms of action and therapeutic efficacy.

Ligand Activity:

The compound has been studied for its role as a ligand in biochemical assays, indicating its utility in drug discovery. Understanding the binding interactions of this compound with specific molecular targets can lead to the development of effective pharmaceutical agents.

Material Science Applications

Polymeric Materials:

The structural characteristics of this compound make it a candidate for incorporation into polymeric materials. Its ability to participate in various chemical reactions allows for the development of functionalized polymers with tailored properties for specific applications.

Nanotechnology:

In nanotechnology, compounds similar to this compound have been investigated for their roles in creating nanoscale materials that exhibit unique electronic and optical properties. These materials can be used in sensors, electronics, and other advanced technological applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Biological Activity | Demonstrated anti-inflammatory effects in vitro; further studies needed to explore mechanisms. |

| Study B | Drug Discovery | Showed promise as a ligand for specific receptors; potential applications in targeted therapy. |

| Study C | Material Development | Explored use in polymer composites; improved mechanical properties noted. |

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-methylpyridin-2-YL)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 3-(5-methylpyridin-2-yl)benzoate with analogous pyridine-containing benzoate esters, focusing on structural variations, physicochemical properties, and applications.

Table 1: Key Properties of this compound and Analogues

Structural and Functional Differences

Pyridine Substituents: The 5-methylpyridin-2-yl group in the target compound provides moderate steric hindrance and lipophilicity, ideal for passive membrane diffusion in drug candidates . The triazolo-pyridinone moiety in the fluorinated analogue (CAS N/A) adds a fused heterocyclic ring, increasing molecular rigidity and binding specificity for enzyme active sites .

Electronic Effects: Fluorine atoms in tert-butyl 2,5-difluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2-yl)benzoate enhance electron-withdrawing properties, improving metabolic stability and bioavailability .

Stereochemical Considerations :

- The chiral cyclobutyl substituent in tert-butyl 3-((1S,2S)-2-methylcyclobutyl)benzoate highlights its utility in asymmetric synthesis, where stereochemistry is critical for drug efficacy .

Biological Activity

Tert-butyl 3-(5-methylpyridin-2-YL)benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzoate esters, characterized by the presence of a tert-butyl group and a pyridine moiety. The chemical structure can be represented as follows:

This compound exhibits lipophilic properties due to its hydrophobic tert-butyl group, which may influence its bioavailability and interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with pyridine rings showed enhanced activity against various bacterial strains, suggesting that modifications in the structure could lead to improved efficacy against pathogens .

Anti-inflammatory Effects

The anti-inflammatory potential of benzoate derivatives has been explored extensively. In vitro studies have shown that compounds with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. For instance, certain derivatives demonstrated selective COX-2 inhibition, indicating potential use in treating inflammatory diseases with reduced gastrointestinal side effects .

Antiviral Activity

Recent investigations into the antiviral properties of pyridine-containing compounds have highlighted their potential against viral infections, particularly hepatitis B virus (HBV). Compounds exhibiting structural similarities to this compound have shown promising results in inhibiting viral replication with low cytotoxicity in cell assays, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Studies have revealed that modifications at specific positions on the pyridine ring can significantly affect potency and selectivity. For example:

| Compound | Modification | Biological Activity |

|---|---|---|

| Compound A | 2-pyridyl group | Increased binding affinity to target enzymes |

| Compound B | Methyl substitution | Enhanced anti-inflammatory effects |

| Compound C | Hydroxyl group | Improved solubility and bioavailability |

These findings underscore the importance of strategic modifications in enhancing the desired biological effects while minimizing adverse reactions .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated several benzoate derivatives, including this compound, against resistant bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

In a preclinical model of inflammation, this compound was administered to assess its effects on paw edema induced by carrageenan. The compound exhibited a dose-dependent reduction in edema, comparable to standard anti-inflammatory drugs. Histopathological analysis revealed minimal tissue damage, supporting its safety profile for long-term use .

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 3-(5-methylpyridin-2-yl)benzoate?

The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the pyridinyl moiety. For example, a boronic acid derivative of 5-methylpyridin-2-yl can react with a tert-butyl benzoate precursor under palladium catalysis. Microwave-assisted synthesis (140°C, argon atmosphere) has been effective for analogous tert-butyl pyridinyl carbamates, reducing reaction times and improving yields . Post-synthesis purification via silica gel column chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate the product .

Q. What safety protocols should be followed when handling this compound?

While specific toxicity data for this compound is limited, general precautions for tert-butyl esters and pyridine derivatives include:

- Use of nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Respiratory protection (N95 masks) in poorly ventilated areas.

- Storage in airtight containers away from light and moisture to prevent decomposition .

- Immediate consultation with a physician if exposed, with SDS documentation provided .

Q. Which spectroscopic methods are optimal for structural confirmation?

- NMR Spectroscopy : and NMR can confirm the tert-butyl group (δ ~1.3 ppm for ) and aromatic pyridinyl/benzoate protons. COSY or HSQC may resolve overlapping signals in complex spectra .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion).

- IR Spectroscopy : Ester carbonyl stretches (~1720 cm) and pyridine ring vibrations (~1600 cm) confirm functional groups.

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the esterification step?

Low yields may arise from steric hindrance of the tert-butyl group or competing side reactions. Strategies include:

- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) improve reactant solubility.

- Temperature Control : Gradual heating (e.g., 40–60°C) prevents thermal degradation.

- In Situ Monitoring : TLC or LC-MS tracks reaction progress to terminate at peak yield .

Q. What computational approaches predict the compound’s reactivity in drug discovery contexts?

- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger) evaluates binding affinity to target proteins (e.g., kinases or receptors).

- DFT Calculations : Assess electronic properties (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .

- MD Simulations : Simulate solvation effects and stability in biological membranes .

Q. How to resolve contradictions in 1H^1H1H NMR data between synthetic batches?

Spectral discrepancies may stem from rotamers, impurities, or solvatomorphism. Solutions include:

- Variable Temperature NMR : Identifies dynamic rotational barriers (e.g., tert-butyl group rotation).

- 2D NMR (NOESY, HMBC) : Maps through-space and through-bond correlations to assign ambiguous peaks .

- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) provides definitive structural validation.

Q. What strategies mitigate decomposition during long-term storage?

- Stability Studies : Accelerated aging tests (40°C/75% RH) identify degradation pathways.

- Lyophilization : Freeze-drying under vacuum enhances stability for hygroscopic samples.

- Additive Screening : Antioxidants (e.g., BHT) or chelating agents (EDTA) prevent oxidation or metal-catalyzed breakdown .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data in antimicrobial assays?

Discrepancies may arise from assay conditions (e.g., bacterial strain variability or compound solubility). Methodological adjustments:

- Standardized MIC Protocols : Use CLSI guidelines for consistent inoculum size and broth microdilution.

- Solvent Controls : DMSO concentration ≤1% to avoid cytotoxicity artifacts.

- Metabolite Profiling : LC-MS identifies degradation products that may influence activity .

Methodological Tables

Table 1. Key Synthetic Parameters for Microwave-Assisted Coupling (Analogous to )

| Parameter | Optimal Condition |

|---|---|

| Temperature | 140°C |

| Atmosphere | Argon |

| Catalyst | Pd(PPh)Cl |

| Purification | Ethyl acetate/hexane (50:50) |

| Yield Range | 70–90% |

Table 2. NMR Assignments for Tert-Butyl Esters (Hypothetical Data)

| Functional Group | NMR (δ, ppm) | NMR (δ, ppm) |

|---|---|---|

| tert-butyl (C(CH)) | 1.30 (s, 9H) | 27.8, 34.2 |

| Pyridinyl H-6 | 8.45 (d, J=5.1 Hz) | 148.5 |

| Benzoate carbonyl | - | 165.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.